Pharmacodynamics of Disopyramide in Isolated Heart Preparations
Pharmacodynamics of Disopyramide in Isolated Heart Preparations
An In-Depth Technical Guide:
This guide provides a detailed exploration of the pharmacodynamic properties of disopyramide, a Class Ia antiarrhythmic agent, with a specific focus on its characterization using isolated heart preparations. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and safety assessment.
Introduction: The Clinical and Mechanistic Context of Disopyramide
Disopyramide is a well-established antiarrhythmic medication primarily indicated for the treatment of ventricular arrhythmias, such as sustained ventricular tachycardia.[1] According to the Vaughan-Williams classification system, it is categorized as a Class Ia agent, a group that also includes quinidine and procainamide.[1][2] The defining characteristic of this class is its ability to block cardiac sodium channels, thereby modulating the electrical excitability and conduction within the myocardium.[1][3]
Beyond its primary antiarrhythmic function, disopyramide exhibits a potent negative inotropic effect, significantly decreasing myocardial contractility.[4][5] This property has led to its use in specific conditions like hypertrophic obstructive cardiomyopathy (HOCM) to reduce the left ventricular outflow tract gradient.[6][7][8] However, this same effect can be detrimental in patients with pre-existing heart failure.[1][9]
To dissect these complex cardiac effects, isolated heart preparations, such as the Langendorff model, are indispensable tools.[10][11][12] They offer a controlled ex vivo environment that eliminates the confounding systemic influences of the autonomic nervous system and circulating hormones, allowing for the direct assessment of a drug's impact on cardiac electrophysiology and mechanics.[10][12] This guide will delve into the core pharmacodynamics of disopyramide and provide detailed protocols for its evaluation in such systems.
Core Pharmacodynamic Profile of Disopyramide
Electrophysiological Effects: Modulating the Cardiac Action Potential
Disopyramide's primary antiarrhythmic action stems from its interaction with voltage-gated sodium channels in the cardiac myocyte membrane.
-
Sodium Channel Blockade (Phase 0): Disopyramide binds to the open state of the Na+ channels, reducing the rapid influx of sodium during Phase 0 of the cardiac action potential.[1][4] This action leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential and a slowing of impulse conduction through cardiac tissue.[4][13] This is the cornerstone of its Class I activity.
-
Prolongation of Action Potential Duration (Phase 3): As a Class Ia agent, disopyramide also blocks certain potassium channels responsible for repolarization (Phase 3).[1] This effect lengthens the overall duration of the action potential (APD) and, consequently, the effective refractory period (ERP) of the cardiac cells.[14] By prolonging the ERP, disopyramide makes the myocardium less susceptible to premature stimuli and helps to terminate re-entrant arrhythmias.
-
Effect on Automaticity (Phase 4): In cells with pacemaker potential, disopyramide decreases the slope of Phase 4 diastolic depolarization, thereby suppressing ectopic pacemaker activity.[13][14]
These combined effects—slowed conduction, prolonged refractoriness, and suppressed automaticity—underpin its efficacy in managing ventricular and atrial arrhythmias.[1][15]
Caption: Disopyramide's primary effects on the cardiac action potential.
Negative Inotropic Effect: Impact on Myocardial Contractility
A defining pharmacodynamic feature of disopyramide is its significant negative inotropic effect, which leads to a reduction in the force of myocardial contraction.[4][5] This effect is clinically relevant and can precipitate or worsen heart failure in susceptible individuals.[1]
Recent translational studies have elucidated the mechanisms behind this effect. In cardiomyocytes from patients with HOCM, disopyramide was shown to inhibit multiple ion channels, including the L-type Ca2+ current, leading to lower intracellular calcium transients and consequently, reduced force generation.[7][16] This reduction in contractility is dose-dependent and is a key reason for its therapeutic utility in HOCM, as it lessens the dynamic obstruction of the left ventricular outflow tract.[6][8]
The Langendorff Isolated Heart Preparation: A Self-Validating System
The Langendorff apparatus provides a robust and reproducible ex vivo model for cardiovascular research.[10][17] The heart is isolated and retrogradely perfused via the aorta with an oxygenated, nutrient-rich physiological solution (e.g., Krebs-Henseleit solution).[10][18] This method maintains cardiac viability and function for several hours, allowing for detailed pharmacodynamic assessments.
Causality and Trustworthiness: The primary advantage of this preparation is the elimination of systemic variables.[11][12] Any observed change in cardiac function upon drug administration can be directly attributed to the compound's effect on the heart itself. This creates a self-validating system where the heart serves as its own control (baseline vs. post-drug measurements), and dose-response relationships can be clearly established.
Caption: Schematic of the Langendorff isolated heart experimental setup.
Detailed Experimental Protocols
The following protocols outline standard methodologies for characterizing the pharmacodynamics of disopyramide in a Langendorff-perfused rodent heart.
Protocol 1: Assessment of Inotropic and Chronotropic Effects
Objective: To quantify the effects of disopyramide on myocardial contractility (inotropism) and heart rate (chronotropism).
Methodology:
-
Preparation: Anesthetize the animal (e.g., rat, rabbit) and perform a thoracotomy. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Mount the heart on the Langendorff apparatus via aortic cannulation. Initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg) or constant flow.
-
Instrumentation: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractions. Place electrodes on the heart surface to record a pseudo-ECG.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, baseline parameters including Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), and Coronary Flow (CF) are recorded.
-
Drug Administration: Introduce disopyramide into the perfusion line at increasing concentrations (e.g., 0.1, 1, 5, 10 µM). Allow for a steady-state effect to be reached at each concentration (typically 10-15 minutes).
-
Data Acquisition: Continuously record LVDP, dP/dtmax (maximum rate of pressure rise), dP/dtmin (maximum rate of pressure fall), HR, and CF.
-
Washout: Perfuse the heart with drug-free solution to determine the reversibility of the effects.
Protocol 2: Assessment of Electrophysiological Effects
Objective: To measure disopyramide's effects on action potential duration and conduction.
Methodology:
-
Preparation & Mounting: Prepare and mount the heart as described in Protocol 1.
-
Instrumentation: Place a monophasic action potential (MAP) probe gently against the epicardial surface of the left ventricle.
-
Pacing (Optional but Recommended): To control for heart rate variability, pace the heart at a fixed cycle length (e.g., 250 ms) using pacing electrodes. This is crucial as APD is rate-dependent.
-
Stabilization: After instrumentation, allow for a 20-minute stabilization period while pacing.
-
Baseline Recording: Record baseline MAP signals. Measure the Action Potential Duration at 90% repolarization (APD90). If using microelectrodes, Vmax can also be measured.
-
Drug Administration: Administer disopyramide in a cumulative concentration-response fashion as described previously.
-
Data Acquisition: At each concentration, record the steady-state MAP signal and measure the corresponding APD90.
-
Analysis: Calculate the change (Δ) and percentage change in APD90 from baseline at each drug concentration.
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Expected Pharmacodynamic Effects of Disopyramide in an Isolated Rat Heart
| Parameter | Abbreviation | Expected Effect | Rationale for Effect |
| Left Ventricular Developed Pressure | LVDP | ↓↓↓ (Strong Decrease) | Negative inotropic effect due to reduced Ca2+ transients.[7][16] |
| Max. Rate of Pressure Rise | +dP/dtmax | ↓↓↓ (Strong Decrease) | Direct correlate of contractility. |
| Heart Rate | HR | ↔ or ↑ (No change or slight increase) | Direct effect on SA node is minimal; anticholinergic properties may cause a slight increase.[5][14] |
| Action Potential Duration (90%) | APD90 | ↑↑ (Moderate Increase) | Blockade of K+ channels, characteristic of Class Ia agents.[1][14] |
| Max. Upstroke Velocity of AP | Vmax | ↓↓ (Moderate Decrease) | Direct measure of Na+ channel blockade.[4][13] |
| Coronary Flow | CF | ↔ or ↓ (No change or slight decrease) | Can decrease due to reduced metabolic demand or direct vasoconstrictive effects.[19] |
| QRS Duration (on ECG) | QRS | ↑ (Slight Increase) | Reflects slowed ventricular conduction.[7][8] |
| QTc Interval (on ECG) | QTc | ↑↑ (Moderate Increase) | Correlates with APD prolongation; a key proarrhythmia risk indicator.[5][7][8] |
Arrow Key: ↓/↑ = Decrease/Increase; number of arrows indicates relative magnitude of change.
Interpretation: The collective findings from these experiments provide a comprehensive pharmacodynamic signature. A concentration-dependent decrease in LVDP and +dP/dtmax confirms the negative inotropic effect.[20][21] Simultaneously, an increase in APD90 and a decrease in Vmax validate the Class Ia antiarrhythmic mechanism of combined K+ and Na+ channel blockade.[1][4][13]
Conclusion
The isolated heart preparation remains a cornerstone of preclinical cardiovascular research, offering unparalleled insight into the direct cardiac effects of pharmacological agents.[12] When studying a compound like disopyramide, this model effectively deconstructs its multifaceted pharmacodynamic profile. It allows for the precise quantification of its potent negative inotropic actions and its hallmark Class Ia electrophysiological effects. The data generated from these robust, self-validating protocols are critical for understanding the drug's mechanism of action, predicting clinical efficacy, and identifying potential safety liabilities such as proarrhythmia and cardiac depression.
References
-
Disopyramide - Wikipedia. Wikipedia. [Link]
-
Disopyramide (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Haemodynamic effects of disopyramide in patients after open-heart surgery. PubMed. [Link]
-
Disopyramide Topic Review | Learn the Heart. Healio. [Link]
-
Clinical pharmacokinetics of disopyramide. PubMed. [Link]
-
Disopyramide Revisited for Treatment of Symptomatic Obstructive Hypertrophic Cardiomyopathy: Efficacy and Safety in Patients Treated for at Least 5 Years. American Heart Association Journals. [Link]
-
Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. National Institutes of Health. [Link]
-
Disopyramide (Norpace): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Disopyramide - StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]
-
Safety of Outpatient Initiation of Disopyramide for Obstructive Hypertrophic Cardiomyopathy Patients. Journal of the American Heart Association. [Link]
-
Cardiac action Potential and Effects of Antiarrthymic Drugs. YouTube. [Link]
-
Langendorff heart - Wikipedia. Wikipedia. [Link]
-
Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. PubMed. [Link]
-
A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes. National Institutes of Health. [Link]
-
Clinical significance of the negative inotropic effect of disopyramide. PubMed. [Link]
-
Table: Antiarrhythmic Drugs (Vaughan Williams Classification). MSD Manuals. [Link]
-
The isolated heart preparation. PubMed. [Link]
-
The Langendorff technique of isolated heart perfusion. PubMed. [Link]
-
Effect of Drugs on Isolated Frog Heart: Understanding Cardiac Pharmacology. Pharmapproach. [Link]
-
Electrophysiological actions of disopyramide phosphate on canine ventricular muscle and purkinje fibers. Circulation Research. [Link]
-
Effects of intravenous disopyramide on coronary hemodynamics and vasodilator reserve in hypertrophic obstructive cardiomyopathy. PubMed. [Link]
-
Vaughan-Williams Classification of Antiarrhythmic Drugs. CV Pharmacology. [Link]
-
Disopyramide: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Langendorff's isolated perfused rat heart technique: a review. International Journal of Basic & Clinical Pharmacology. [Link]
-
Pharmacology effect of drugs on isolated perfused frog's heart. Slideshare. [Link]
-
Kinetics of hemodynamic and electrocardiographic changes following intravenous disopyramide. PubMed. [Link]
-
Dr Melanie White - The History and Principles of Langendorff. ADInstruments. [Link]
-
Langendorff and Anti-Arrhythmia Agents. ResearchGate. [Link]
-
Modernized Classification of Cardiac Antiarrhythmic Drugs. Circulation. [Link]
-
Isolated Perfused Hearts for Cardiovascular Research: An Old Dog with New Tricks. National Institutes of Health. [Link]
-
Pharmacological Lab Procedures - Isolation of the Frog Heart. YouTube. [Link]
-
Langendorff and Working Heart. emka TECHNOLOGIES. [Link]
-
Class I antiarrhythmic agents. Deranged Physiology. [Link]
-
Some cardiovascular problems with disopyramide. National Institutes of Health. [Link]
-
Langendorff-perfused Rat Hearts: Optical Mapping. YouTube. [Link]
-
Pharmacology of Disopyramide (Norpace, Disomide); Pharmacokinetics, Mechanism of Action, Uses. YouTube. [Link]
Sources
- 1. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. youtube.com [youtube.com]
- 4. Disopyramide - Wikipedia [en.wikipedia.org]
- 5. Disopyramide Topic Review | Learn the Heart [healio.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Disopyramide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. The isolated heart preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolated Perfused Hearts for Cardiovascular Research: An Old Dog with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. drugs.com [drugs.com]
- 15. Clinical pharmacokinetics of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Visible Heart Methodologies - Langendorff Mode [vhlab.umn.edu]
- 19. Effects of intravenous disopyramide on coronary hemodynamics and vasodilator reserve in hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical significance of the negative inotropic effect of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetics of hemodynamic and electrocardiographic changes following intravenous disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
